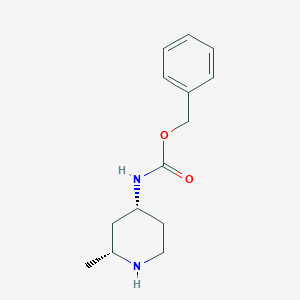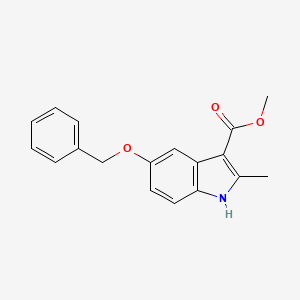
Methyl 3-iodopropiolate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-iodopropiolate can be synthesized through the iodination of methyl propiolate. The typical procedure involves the reaction of methyl propiolate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The reaction conditions are carefully controlled to prevent the formation of by-products and to ensure the safety of the process, given the reactive nature of iodine.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-iodopropiolate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Coupling Reactions: It can undergo coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated diynes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform at room temperature.
Coupling Reactions: Require the presence of a palladium catalyst and a base such as triethylamine, usually conducted under an inert atmosphere.
Major Products Formed:
Substitution Reactions: Yield various substituted propiolates depending on the nucleophile used.
Addition Reactions: Produce dihaloalkenes or haloalkanes.
Coupling Reactions: Form conjugated diynes or other complex organic molecules.
Applications De Recherche Scientifique
Methyl 3-iodopropiolate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with anticancer, antiviral, or antibacterial properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Mécanisme D'action
The mechanism of action of methyl 3-iodopropiolate in chemical reactions involves the activation of the triple bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In addition reactions, the triple bond is activated towards electrophilic attack, leading to the formation of addition products. The compound’s reactivity is largely influenced by the electron-withdrawing nature of the iodine atom and the ester group, which makes the triple bond more susceptible to nucleophilic and electrophilic attacks.
Comparaison Avec Des Composés Similaires
Methyl 3-bromopropiolate: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower electronegativity of bromine compared to iodine.
Methyl 3-chloropropiolate: Contains a chlorine atom, making it even less reactive than the bromo and iodo derivatives.
Methyl propiolate: The parent compound without any halogen substitution, exhibiting different reactivity patterns due to the absence of the halogen atom.
Uniqueness: Methyl 3-iodopropiolate is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo and chloro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of complex molecules through various chemical transformations.
Propriétés
IUPAC Name |
methyl 3-iodoprop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IO2/c1-7-4(6)2-3-5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSEADFMFOUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8146803.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B8146820.png)










